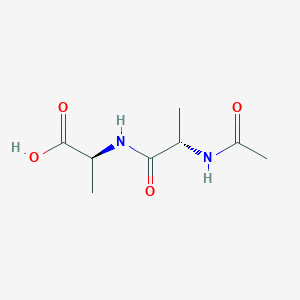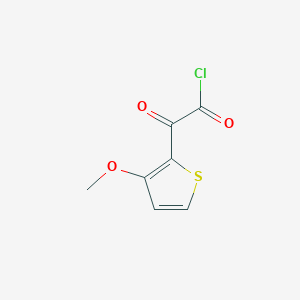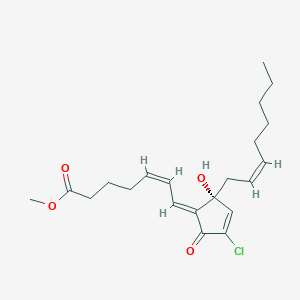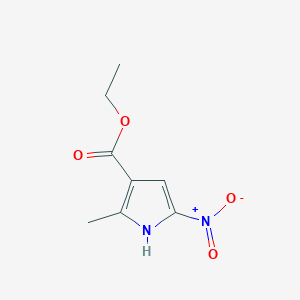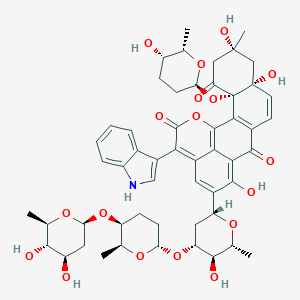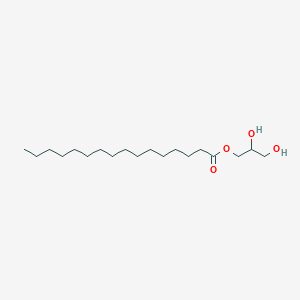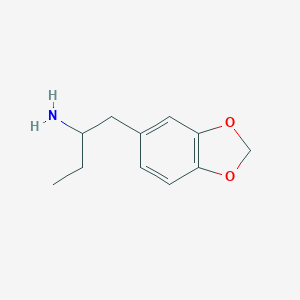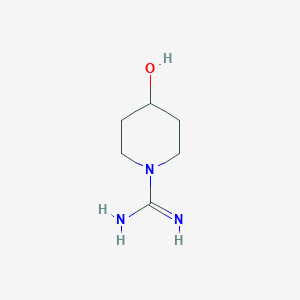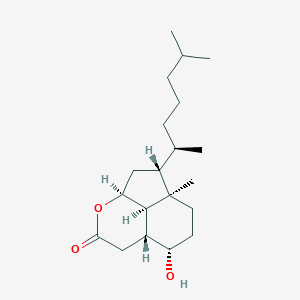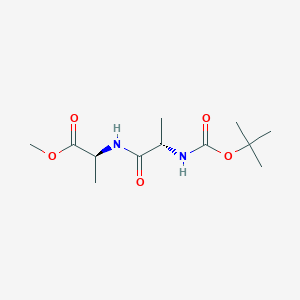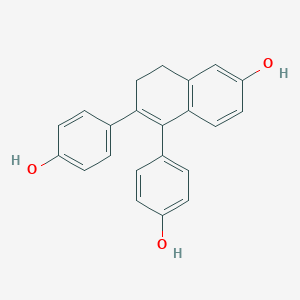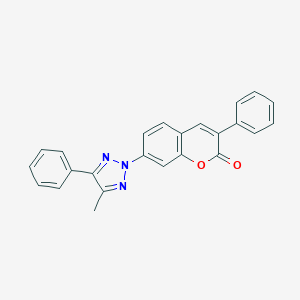
2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antimicrobial and anti-inflammatory properties. In addition, it has been found to have antioxidant activity, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- in lab experiments include its potential as a candidate for the development of anticancer drugs and its antimicrobial and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl-. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a candidate for the development of anticancer drugs. Additionally, research could be conducted to investigate its potential use in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- has been achieved using several methods. One of the most commonly used methods involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methyl-5-phenyl-1,2,3-triazole-2-thiol in the presence of a catalyst such as copper (II) sulfate pentahydrate. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been found to have antimicrobial and anti-inflammatory properties, which could be useful in the treatment of various diseases.
Propriétés
Numéro CAS |
19683-09-1 |
|---|---|
Nom du produit |
2H-1-Benzopyran-2-one, 7-(4-methyl-5-phenyl-2H-1,2,3-triazol-2-yl)-3-phenyl- |
Formule moléculaire |
C24H17N3O2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
7-(4-methyl-5-phenyltriazol-2-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C24H17N3O2/c1-16-23(18-10-6-3-7-11-18)26-27(25-16)20-13-12-19-14-21(17-8-4-2-5-9-17)24(28)29-22(19)15-20/h2-15H,1H3 |
Clé InChI |
CLBWALOVEYKEEL-UHFFFAOYSA-N |
SMILES |
CC1=NN(N=C1C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5 |
SMILES canonique |
CC1=NN(N=C1C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5 |
Autres numéros CAS |
19683-09-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




